molecular formula C21H23N5O2S2 B15283307 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15283307
M. Wt: 441.6 g/mol
InChI Key: VYFCJEOQGKCCFX-UHFFFAOYSA-N
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Description

7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines elements of pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with a benzyl group and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyclohexanone derivatives and pyridazine intermediates, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or conductivity.

Mechanism of Action

The mechanism of action of 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C21H23N5O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

11-benzyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C21H23N5O2S2/c27-18(25-9-4-5-10-25)14-29-21-23-26-19(28)16-13-24(12-15-6-2-1-3-7-15)11-8-17(16)22-20(26)30-21/h1-3,6-7H,4-5,8-14H2

InChI Key

VYFCJEOQGKCCFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5=CC=CC=C5)N=C3S2

Origin of Product

United States

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